Comprehensive Technical Guide on Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Molecular Weight, Exact Mass, and Analytical Profiling
Comprehensive Technical Guide on Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Molecular Weight, Exact Mass, and Analytical Profiling
Executive Summary
Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 133747-58-7) is a highly functionalized pyrrolidone derivative [1]. The 5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently utilized as a critical precursor for synthesizing novel antimicrobial, antioxidant, and anticancer agents [2, 3]. For researchers and drug development professionals, understanding the precise physicochemical properties of this compound—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is foundational for downstream synthetic verification, pharmacokinetics, and High-Resolution Mass Spectrometry (HRMS) profiling.
This whitepaper provides an in-depth technical analysis of the compound's mass metrics, details a self-validating synthetic methodology, and outlines robust analytical workflows for exact mass determination.
Physicochemical Profiling & Mass Elucidation
In molecular characterization, particularly within drug discovery pipelines, distinguishing between average molecular weight and monoisotopic exact mass is critical for accurate analytical profiling.
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Average Molecular Weight (233.26 g/mol ): Calculated using the standard atomic weights of constituent elements, which reflect the natural abundance of isotopes (e.g., Carbon = 12.011). This macroscopic metric is essential for laboratory preparations, such as calculating stoichiometry, yield, and molarity for biological assays.
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Monoisotopic Exact Mass (233.105194 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 ). In HRMS, the exact mass is the definitive parameter for determining elemental composition and distinguishing the target molecule from isobaric interferences in complex biological matrices.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for both synthetic scaling and analytical detection.
| Parameter | Value | Scientific Significance |
| Chemical Formula | C13H15NO3 | Defines the elemental composition. |
| CAS Number | 133747-58-7 | Unique registry identifier for regulatory compliance. |
| Average Molecular Weight | 233.26 g/mol | Utilized for macroscopic stoichiometric calculations. |
| Monoisotopic Exact Mass | 233.105194 Da | Critical for HRMS identification and eliminating isobars. |
| Theoretical [M+H]+ m/z | 234.112470 m/z | Target mass-to-charge ratio in positive ESI mode. |
| Lipinski H-Bond Donors | 0 | Enhances lipophilicity and cellular membrane permeability. |
| Lipinski H-Bond Acceptors | 3 | Facilitates target protein binding via hydrogen bonding. |
Synthetic Methodology & Mechanistic Pathway
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylate derivatives generally proceeds via a robust, two-step sequence starting from an aza-Michael addition [2].
Causality of Experimental Design
The reaction utilizes itaconic acid because its conjugated double bond is highly susceptible to nucleophilic attack by the primary amine of p-toluidine. Following this aza-Michael addition, the proximity of the newly formed secondary amine to the carboxylic acid group facilitates an intramolecular amidation. This cyclocondensation is thermodynamically driven by the formation of the highly stable five-membered lactam (pyrrolidone) ring. The subsequent Fischer esterification is an equilibrium-driven process; utilizing methanol as both the reactant and the solvent pushes the equilibrium toward the product according to Le Chatelier’s principle, while the catalytic sulfuric acid enhances the electrophilicity of the carbonyl carbon.
Synthetic pathway of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
Step-by-Step Protocol: Self-Validating Synthesis
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Cyclocondensation (Intermediate Formation):
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Suspend itaconic acid (1.5 eq) in distilled water and heat to 60°C until fully dissolved.
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Add p-toluidine (1.0 eq) portion-wise to the solution.
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Reflux the mixture for 12–24 hours.
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Self-Validation Check: Sample an aliquot and analyze via Thin Layer Chromatography (TLC) or rapid LC-MS. The disappearance of the p-toluidine peak and the emergence of the intermediate mass (Exact Mass: 219.089 Da, [M+H]+: 220.097 m/z) confirms the completion of the cyclocondensation step.
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Cool to room temperature, filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the intermediate carboxylic acid.
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Fischer Esterification (Target Formation):
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Dissolve the intermediate carboxylic acid in anhydrous methanol (10 mL per gram of intermediate).
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise.
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Reflux the mixture for 8–12 hours.
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Evaporate the solvent under reduced pressure. Neutralize the residue with 5% aqueous NaHCO₃ to quench the acid catalyst, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the target methyl ester.
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Analytical Methodologies for Exact Mass Determination
To verify the structural integrity and exact mass of the synthesized compound, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed.
Causality of Analytical Design
A gradient elution strategy (starting with a high aqueous mobile phase and ramping to a high organic phase) is critical to separate the highly non-polar methyl ester from any residual, more polar unreacted carboxylic acid intermediate. If co-elution occurs, ion suppression in the Electrospray Ionization (ESI) source could severely compromise the signal intensity of the target analyte. Furthermore, the use of a lock-mass (e.g., leucine enkephalin) provides continuous real-time calibration of the Time-of-Flight (TOF) or Orbitrap mass analyzer. This self-validating system ensures the mass accuracy remains within the strict <5 ppm threshold required for unambiguous elemental composition assignment.
LC-HRMS analytical workflow for exact mass verification.
Step-by-Step Protocol: LC-HRMS Workflow
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Sample Preparation: Reconstitute the purified methyl ester in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.
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Chromatographic Separation:
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Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
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Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B for re-equilibration.
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Ionization & Detection:
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Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic nitrogen of the pyrrolidone ring and the ester/amide carbonyls readily accept a proton to form the[M+H]+ adduct.
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Infuse a lock-mass solution simultaneously for real-time mass correction.
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Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ m/z of 234.1125 . Verify that the isotopic distribution matches the theoretical pattern for C13H15NO3 (specifically the M+1 peak corresponding to 13C natural abundance).
Pharmacokinetic & Drug Development Implications
The exact mass and molecular weight of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate directly inform its pharmacokinetic viability. Evaluating the compound against Lipinski's Rule of 5 demonstrates exceptional drug-likeness:
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Molecular Weight < 500 Da: At 233.26 g/mol , the compound is small enough to ensure favorable diffusion across biological membranes.
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Hydrogen Bond Donors < 5: The compound possesses 0 H-bond donors, significantly increasing its lipophilicity and potential for passive cellular permeability.
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Hydrogen Bond Acceptors < 10: With 3 H-bond acceptors (the amide carbonyl, ester carbonyl, and ester oxygen), it retains sufficient polarity to interact with target protein active sites without suffering from excessive aqueous solvation penalties.
Because of these highly optimized physicochemical properties, this specific methyl ester serves not only as an end-product but as a highly versatile synthetic intermediate. The ester group can be readily converted into hydrazides or amides to generate vast combinatorial libraries of targeted therapeutics [3].
References
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NextSDS. Methyl 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylate — Chemical Substance Information. NextSDS Database. URL: [Link]
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Tumosienė I, Kantminienė K, Jonuškienė I, Peleckis A, Belyakov S, Mickevičius V. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2019; 24(5):971. URL:[Link]
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Kantminienė K, et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. 2023. URL:[Link]
